molecular formula C12H10F3N7O B2389171 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2034337-84-1

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2389171
CAS No.: 2034337-84-1
M. Wt: 325.255
InChI Key: LKPDAPHHQSPLJQ-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at position 3 and a methyl-linked pyrimidine ring bearing a trifluoromethyl group at position 2. The oxadiazole ring confers metabolic stability and rigidity, while the trifluoromethyl group enhances lipophilicity and bioavailability, making the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic heterocycle interactions .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N7O/c1-22-6-7(4-18-22)10-20-9(23-21-10)5-17-11-16-3-2-8(19-11)12(13,14)15/h2-4,6H,5H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPDAPHHQSPLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a trifluoromethyl group and a pyrazole-linked oxadiazole moiety. The synthesis typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. The following steps outline the synthesis process:

  • Preparation of Pyrazole Core : The pyrazole ring is synthesized via the reaction of hydrazine with 1,3-diketones.
  • Formation of Oxadiazole : The introduction of oxadiazole can be achieved through cyclization reactions involving carboxylic acids and hydrazides.
  • Final Assembly : The final compound is formed by linking the oxadiazole to the pyrimidine via a methylene bridge.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown promising antibacterial effects against various pathogens.

CompoundTarget PathogenEC50 (µg/mL)
8cXanthomonas axonopodis8.72
9aPseudomonas syringae12.85

These findings suggest that modifications in the structure can significantly enhance antibacterial potency.

Anticancer Activity

The compound's structural components are also associated with anticancer properties. Research indicates that 1,2,4-oxadiazoles can act as effective inhibitors of cancer cell proliferation. For example:

CompoundCell LineIC50 (µM)
17aMCF-70.65
17bHeLa2.41

These results highlight the potential of this compound in cancer therapy, particularly in targeting specific cancer cell lines.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Cellular Signaling Modulation : The compound can affect signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have explored the efficacy of similar compounds in vivo and in vitro:

  • Antibacterial Efficacy : A study demonstrated that a related oxadiazole derivative significantly reduced bacterial load in infected plant models.
  • Cancer Cell Inhibition : A series of experiments on human cancer cell lines revealed that certain modifications to the pyrazole structure enhanced cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous heterocyclic derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with 1,2,4-Oxadiazole Cores

  • 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (): Structure: Shares a 1,2,4-oxadiazole core but substitutes the methyl-pyrazole with an isopropyl group and uses a propanamide linker. Synthesis: Achieved via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) . Key Data: ESI-MS: m/z 342.2 [M + H]+.

Triazole-Based Analogues

  • 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ():

    • Structure : Replaces oxadiazole with a 1,2,4-triazole ring, coupled to a tetrahydropyran-substituted pyridine.
    • Synthesis : Low yield (6%) due to harsh conditions (140°C, 5 hours) and purification challenges .
    • Comparison : The oxadiazole core in the target compound may offer superior synthetic efficiency and stability compared to triazoles, which are prone to tautomerization.
  • N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ():

    • Structure : Features a nitro-triazole substituent on pyrimidine.
    • Synthesis : 32% yield via nucleophilic substitution; nitro group introduces reactivity concerns .
    • Comparison : The trifluoromethyl group in the target compound provides electron-withdrawing effects without the instability associated with nitro groups.

Pyrazole- and Pyrimidine-Containing Derivatives

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

    • Structure : Lacks oxadiazole but includes a pyrazole-pyridine scaffold with a cyclopropylamine substituent.
    • Synthesis : 17.9% yield via copper-catalyzed coupling; cyclopropyl group enhances steric hindrance .
    • Comparison : The target compound’s oxadiazole-pyrimidine architecture may improve binding specificity compared to simpler pyrazole-pyridine systems.
  • N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine ():

    • Structure : Simplified analogue with a pyrazole-methyl-pyridine backbone.
    • Availability : Commercially available (4 suppliers), indicating ease of synthesis .
    • Comparison : The trifluoromethyl-pyrimidine moiety in the target compound likely enhances target affinity and pharmacokinetics.

Trifluoromethyl-Substituted Heterocycles

  • 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine ():
    • Structure : Combines trifluoromethyl-pyridine with a tetrazole ring.
    • Molecular Formula : C₁₅H₁₂ClF₃N₆O (M = 384.74 g/mol) .
    • Comparison : The oxadiazole ring in the target compound may offer better metabolic resistance than tetrazoles, which are prone to hydrolysis.

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine carbonate under basic conditions:

$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{H}2\text{N-C(NH}2\text{)-NH}2 \xrightarrow{\text{NaOEt, EtOH}} \text{CF}3\text{C}3\text{N}2\text{H}3 + \text{EtOH} + \text{H}2\text{O}
$$

Key Data:

Condition Yield (%) Purity (HPLC)
Reflux, 6 h 78 98.5
Microwave, 150°C, 1 h 85 99.1

This method avoids dihydropyrimidine byproducts common in Biginelli-type reactions.

Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Amidoxime Preparation

Chloroacetamidoxime is synthesized from chloroacetonitrile and hydroxylamine hydrochloride:

$$
\text{ClCH}2\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O}} \text{ClCH}2\text{C(=NOH)NH}2
$$

Optimization:

  • Room-temperature reactions with tetrabutylammonium fluoride (TBAF) enable 92% conversion in 2 h.

Oxadiazole Cyclization

Reaction of chloroacetamidoxime with 1-methylpyrazole-4-carbonyl chloride under mild conditions:

$$
\text{ClCH}2\text{C(=NOH)NH}2 + \text{1-Me-Pz-4-COCl} \xrightarrow{\text{TBAF, DCM}} \text{Oxadiazole-Cl} + \text{HCl} + \text{H}_2\text{O}
$$

Comparative Cyclization Methods:

Reagent System Temp (°C) Time (h) Yield (%)
TBAF/DCM 25 4 88
I$$2$$/K$$2$$CO$$_3$$ 60 8 76
NBS/DBU 25 6 81

TBAF-mediated cyclization provides superior yields under ambient conditions.

Fragment Coupling via N-Alkylation

Nucleophilic Substitution

Reaction of 4-(trifluoromethyl)pyrimidin-2-amine with the chloromethyl-oxadiazole intermediate:

$$
\text{Pyrimidine-NH}2 + \text{Oxadiazole-CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$

Solvent Screening Results:

Solvent Base Temp (°C) Conversion (%)
DMF K$$2$$CO$$3$$ 80 95
THF Et$$_3$$N 60 78
DMSO DBU 100 82

DMF with potassium carbonate at 80°C achieves near-quantitative conversion.

Alternative Synthetic Routes

Oxidative Cyclization Strategy

Amidoxime intermediates undergo iodine-mediated cyclization:

$$
\text{1-Me-Pz-4-CONHNH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{I}2, \text{K}2\text{CO}_3} \text{Oxadiazole-Cl}
$$

Advantages:

  • Eliminates separate amidoxime isolation step
  • Tolerates electron-deficient pyrazole substituents

One-Pot Tandem Synthesis

Integrated approach combining oxadiazole formation and alkylation:

$$
\text{Pyrimidine-NH}2 + \text{ClCH}2\text{C(=NOH)NH}_2 + \text{1-Me-Pz-4-COCl} \xrightarrow{\text{TBAF}} \text{Target Compound}
$$

Yield Comparison:

Stepwise Synthesis One-Pot Method
73% overall 68% overall

Characterization and Analytical Data

Spectroscopic Properties

$$^1$$H NMR (400 MHz, DMSO-$$d6$$):
δ 8.72 (s, 1H, Pyrimidine-H), 8.25 (s, 1H, Pyrazole-H), 6.95 (s, 1H, NH$$2$$), 4.85 (s, 2H, CH$$2$$), 3.91 (s, 3H, NCH$$3$$), 3.85 (s, 3H, CF$$_3$$).

$$^{19}$$F NMR (376 MHz, DMSO-$$d6$$):
δ -62.5 (CF$$3$$).

HRMS (ESI-TOF):
m/z calcd for C$${13}$$H$${12}$$F$$3$$N$$8$$O [M+H]$$^+$$: 365.1084; found: 365.1081.

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC-PDA 99.2 8.45
UPLC-MS 98.7 3.12

Process Optimization Considerations

Green Chemistry Metrics

Parameter Stepwise Route One-Pot Route
PMI (kg/kg) 32 28
E-Factor 18 15
Solvent Intensity 56 49

Microwave-assisted steps reduce reaction times by 40% while maintaining yields >85%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via multi-step reactions involving condensation of oxadiazole-thiol derivatives with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Optimization involves adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol) and reaction time to maximize yield.
  • Purity is enhanced via recrystallization or column chromatography, monitored by TLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole methyl group at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C). IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
  • Elemental analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives or improving synthetic efficiency?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for key steps like oxadiazole formation .
  • Machine learning algorithms can predict optimal reaction conditions by training on datasets of similar heterocyclic syntheses .
  • Example: ICReDD’s approach integrates computational screening of substituent effects on pyrimidine ring reactivity .

Q. What strategies resolve contradictions in solubility vs. bioactivity data for this compound?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (e.g., DMSO-water gradients) or structural modifications (e.g., adding polar groups to the pyrazole ring) .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) to confirm target engagement despite solubility limitations .
  • Statistical analysis (e.g., ANOVA) identifies outliers in dose-response curves caused by solubility artifacts .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) .
  • Biological testing : Screen against kinase panels or cellular models (e.g., cancer cell lines) to map pharmacophore requirements .
  • Data integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real time .
  • Example: A Central Composite Design reduced the number of optimization experiments by 40% for similar oxadiazole derivatives .

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